molecular formula C15H11FN2O B184622 3-(2-Fluorophenyl)-2-methylquinazolin-4-one CAS No. 1897-87-6

3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Cat. No. B184622
CAS RN: 1897-87-6
M. Wt: 254.26 g/mol
InChI Key: GSTFOVILIDDZER-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a chemical compound with the linear formula C15H11FN2O1. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers1. However, Sigma-Aldrich does not collect analytical data for this product1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. However, there are some related studies that might be of interest. For instance, a study on the synthesis of fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines by electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®2. Another study discusses the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide3.



Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy45. However, specific details about the molecular structure of this compound are not available in the search results.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. However, there are studies on the reactions of related compounds. For example, a study discusses the electrophilic fluorination of 1,2-dihydropyridines2. Another study discusses the bromination and cyclization of a N-2-pyridyl-β-ketoamide precursor3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one are not specified in the search results. However, a related compound, 3-Fluoroacetophenone, has been analyzed for its physical and chemical properties7.


Scientific Research Applications

Antitumor Agents

3-(2-Fluorophenyl)-2-methylquinazolin-4-one and its derivatives have been extensively studied for their antitumor properties. For instance, the synthesis and evaluation of new derivatives as potent antitumor agents have shown significant inhibitory activity against various tumor cell lines, with some analogues demonstrating selective inhibition of cancer cell lines in National Cancer Institute evaluations (Chou et al., 2010). Similarly, another study reported the synthesis and biological evaluation of novel indole-aminoquinazoline hybrids, showing moderate to significant activity against certain cancer cell lines and inhibitory activity towards epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

Neurokinin-1 Receptor Antagonist

A compound incorporating a 4-fluorophenyl moiety has been developed as an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for clinical administration (Harrison et al., 2001). This compound has been effective in preclinical tests for conditions such as emesis and depression.

Anti-inflammatory and Analgesic Agents

Research into novel 4(3H)-quinazolinone derivatives, including those with 4-fluorophenyl components, has demonstrated potential for anti-inflammatory and analgesic activities (Farag et al., 2012).

Molecular Spectroscopy

Studies involving Fourier transform (FT)-Raman and Fourier transform infrared (FT-IR) spectroscopy of compounds such as 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one have contributed to a deeper understanding of their molecular structure and vibrational properties (Panicker et al., 2009).

Dual Inhibitors for Tyrosine Kinases

A new quinazolinone-based derivative has been synthesized as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showing promising cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).

Influenza A Endonuclease Inhibitors

Derivatives of 3-hydroxyquinolin-2(1H)-ones, including those with p-fluorophenyl groups, have been synthesized as inhibitors of influenza A endonuclease, suggesting their potential use in antiviral therapy (Sagong et al., 2013).

Antimicrobial Agents

Studies have explored the synthesis and characterization of various derivatives for their potential as antimicrobial agents. For example, research into 8-chloroquinolones with difluorophenyl groups has demonstrated potent antibacterial activities against a range of bacteria (Kuramoto et al., 2003).

Tuberculosis Treatment

In the context of tuberculosis treatment, novel scaffold-based compounds incorporating substituted phenyl groups have shown potent anti-tuberculosis activity, comparable to standard drugs (Panneerselvam et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 3-(3-Fluorophenyl)propionic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation8. However, specific safety and hazard information for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not available in the search results.


Future Directions

The future directions for research on 3-(2-Fluorophenyl)-2-methylquinazolin-4-one are not specified in the search results. However, the synthesis of fluorinated compounds is a growing field of research due to their potential applications in medicinal chemistry and agrochemistry2. Further research could focus on the synthesis, characterization, and potential applications of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.


properties

IUPAC Name

3-(2-fluorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFOVILIDDZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172394
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2-methylquinazolin-4-one

CAS RN

1897-87-6
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Matsui, E Niijima, T Imai, H Kobayashi, A Hori, A Sato… - Molecules, 2022 - mdpi.com
The halogen bond has been widely used as an important supramolecular tool in various research areas. However, there are relatively few studies on halogen bonding related to …
Number of citations: 2 www.mdpi.com

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